molecular formula C8H15NO2 B092938 Oxanamide CAS No. 126-93-2

Oxanamide

Cat. No. B092938
CAS RN: 126-93-2
M. Wt: 157.21 g/mol
InChI Key: WBLPIVIXQOFTPQ-UHFFFAOYSA-N
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Description

Oxanamide, also known as Quiactin, is an anxiolytic and muscle relaxant . It can produce sedative and hypnotic effects in sufficiently high doses . It has been found to be efficacious in the treatment of anxiety resulting from premenstrual syndrome, menopause, and various other causes, with minimal sedation or other side effects .


Synthesis Analysis

Oxamides can be synthesized using oxalyl chloride and corresponding aniline . The structures of these compounds are determined by mass spectrometry, proton NMR, and infrared spectroscopy as well as X-ray diffraction studies .


Molecular Structure Analysis

Oxanamide has a molecular formula of C8H15NO2 . Its molecular weight is 157.21 g/mol . The monoisotopic mass is 157.110275 Da .


Physical And Chemical Properties Analysis

Oxanamide has a density of 1.0±0.1 g/cm3 . Its boiling point is 292.2±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 145.8±20.6 °C . The index of refraction is 1.464 . The molar refractivity is 42.1±0.3 cm3 .

Scientific Research Applications

  • Effects on the Central Nervous System : Oxanamide exhibits a spectrum of pharmacological activity similar to mephenesin and related compounds, characterized by central nervous system depression, muscle relaxation, attenuation of the pinna reflex, and antagonism of the convulsant and lethal effects of strychnine. This indicates its potential use as a muscle relaxant drug (Kuhn, Ketteler, & Van Maanen, 1960).

  • Use in Gynecology : Oxanamide was administered to patients with gynecologic ailments associated with nervous or emotional tension, such as premenstrual tension and menopause. Most patients benefited from its use, indicating its potential as a tranquilizer in gynecology (Woodhull, 1959).

  • Role in Combustion Characteristics of Propellants : Oxamide, a compound related to Oxanamide, has been studied for its effects on the combustion characteristics of composite solid rocket propellants. This research could be relevant for understanding the role of similar amide-based compounds, including Oxanamide, in such applications (Trache et al., 2015).

  • Chemical Weed Control in Agriculture : Oxadiazon, a compound similar to Oxanamide, was tested for weed control in groundnuts, showing satisfactory results without adverse effects on the growth of the crops. This suggests potential agricultural applications for related compounds like Oxanamide (Hamdoun, 1976).

  • Inhibition of Proinflammatory Mediators : Oxatomide, a compound structurally similar to Oxanamide, has been found to inhibit the release of proinflammatory mediators from human basophils and mast cells. This indicates potential anti-inflammatory applications for Oxanamide and related compounds (Patella et al., 1996).

properties

IUPAC Name

2-ethyl-3-propyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPIVIXQOFTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(O1)(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925350
Record name 2-Ethyl-3-propyloxirane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxanamide

CAS RN

126-93-2
Record name Oxanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxanamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3-propyloxirane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
WL Kuhn, HJ Ketteler… - Proceedings of the …, 1960 - journals.sagepub.com
… Oxanamide was administered intraperitcmeally and pentylenetetrazol was injected 20 minutes later. The EDBO's of oxanamide … the ED5*% of oxanamide against tonic seizure and …
Number of citations: 1 journals.sagepub.com
DG WENZEL… - PB Report, 1960 - apps.dtic.mil
THE DOSE-EFFECT AND DURATION OF ACTION OF PHENOBARBITAL, MEPROBAMATE, CHLORPROMAZINE, AND OXANAMIDE ON MOTOR AND PSYCHOMOTOR …
Number of citations: 1 apps.dtic.mil
RB Woodhull - California Medicine, 1959 - ncbi.nlm.nih.gov
… It was concluded that oxanamide in large doses functions as … More recently6 it has been found that oxanamide is an internuncial … In appropriate doses, oxanamide causes pronounced …
Number of citations: 5 www.ncbi.nlm.nih.gov
M WILLIAMS, TF McGEE… - The Journal of Nervous …, 1962 - journals.lww.com
… authors (11) which evaluated the anxietyreducing effects of an oxanamide (Quiactin) in outpatient oral surgery. The oxanamide “tranquilizer” was found to be no more effective than a …
Number of citations: 12 journals.lww.com
J Shover, O Kurren - Journal of the American Medical …, 1959 - jamanetwork.com
… definitive assessment of the relative efficacy of oxanamide, in comparison with other similar drugs, must await further … The precise pattern of activity of oxanamide on the central nervous …
Number of citations: 1 jamanetwork.com
M Williams, N HN, TF McGee - Journal of Oral Surgery, Anesthesia …, 1962 - europepmc.org
Effects of oxanamide on anxiety during oral surgery. - Abstract - Europe PMC … Effects of oxanamide on anxiety during oral surgery. …
Number of citations: 2 europepmc.org
WL Herrmann, IK Schindl… - Proceedings of the …, 1960 - journals.sagepub.com
… Oxanamide was also more potent in antagonizing the convulsant and lethal effects of strychnine. The 2 compounds were equally effective and potent in protecting mice from …
Number of citations: 27 journals.sagepub.com
BF Gurney - Dental Digest, 1970 - europepmc.org
… Hydroxyphenamate and oxanamide. - Abstract - Europe PMC … Hydroxyphenamate and oxanamide. …
Number of citations: 2 europepmc.org
W Wright - Journal of the American Medical Association, 1959 - jamanetwork.com
… Oxanamide was the drug which afforded the most decrease in the intensity of itching and still let the patient carry out his normal activities. Trimepra¬ zine was second choice in this …
Number of citations: 9 jamanetwork.com
JB Carr, GR Haynes, JK Kodama… - Journal of Medicinal …, 1969 - ACS Publications
… The 2-ethyl-3-propylglycidamide, oxanamide, is marketed as a minor tranquilizer. Although a few 2-phenyl-3-alky lgly-cidamides are known, 2, 3 they have not been reported to possess …
Number of citations: 1 pubs.acs.org

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